

Trithioacetone chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane**

Cat. No.: **B1294623**

[Get Quote](#)

Trithioacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, with the chemical formula $C_9H_{18}S_3$, is a cyclic organosulfur compound and the stable trimer of thioacetone.^{[1][2]} This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its current applications. While primarily utilized in the flavor and fragrance industries, its role as a precursor to the reactive monomer thioacetone suggests potential, albeit currently underexplored, applications in organic synthesis and biochemistry. This document aims to serve as a foundational resource for researchers and professionals interested in the chemistry and potential utility of this unique sulfur-containing heterocycle.

Core Chemical and Physical Properties

Trithioacetone, systematically named **2,2,4,4,6,6-hexamethyl-1,3,5-trithiane**, is a white to pale yellow solid at room temperature with a notably unpleasant, sulfurous odor.^{[2][3]} It is the stable cyclic trimer of the highly unstable thioacetone.^[2] Unlike its oxygen analog, triacetone, which is unstable while its monomer acetone is stable, trithioacetone exhibits significant stability.^[2]

Table 1: Physicochemical Properties of Trithioacetone

Property	Value	Reference(s)
Chemical Formula	$C_9H_{18}S_3$	[2][4]
Molecular Weight	222.43 g/mol	[5]
IUPAC Name	2,2,4,4,6,6-hexamethyl-1,3,5-trithiane	[6]
CAS Number	828-26-2	[2][4]
Melting Point	21.8 °C	[2][6]
Boiling Point	105-107 °C at 10 mmHg	[2][6]
Density	1.0660 to 1.0700 g/mL	[2]
Refractive Index (nD)	1.5390 to 1.5430	[2]
Solubility	Insoluble in water; miscible in oils and soluble in alcohols.	[6][7]

Table 2: Toxicological Data for Trithioacetone

Parameter	Value	Species	Reference(s)
Oral LD50	2.4 g/kg	Murine models	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	N/A	[2]

Synthesis of Trithioacetone

The most common laboratory synthesis of trithioacetone involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[8] This process proceeds through the formation of the unstable monomer, thioacetone, which then trimerizes to form the more stable trithioacetone.

Experimental Protocol: Synthesis from Acetone and Hydrogen Sulfide

This protocol is based on established methods for the synthesis of trithioacetone.[\[9\]](#)

Materials:

- Acetone (600 ml)
- Anhydrous zinc chloride (200 g), or another suitable Lewis acid catalyst
- Hydrogen sulfide gas
- Benzene (300 ml)
- Water (750 ml)

Equipment:

- Reaction vessel equipped with a stirrer, gas inlet, and cooling bath
- Separatory funnel
- Distillation apparatus

Procedure:

- In the reaction vessel, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.
- Cool the mixture to below 10 °C using a cooling bath while stirring.
- Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 10 °C. The reaction is exothermic, so the rate of gas addition should be controlled.
- Continue the addition of hydrogen sulfide for approximately 7 hours. The solution will initially turn a reddish color which then fades, and a whitish precipitate will form.

- After the gas addition is complete, continue to stir the mixture for an additional hour at room temperature.
- Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.
- Extract the aqueous layer twice with 150 ml portions of benzene.
- Combine the benzene extracts and wash with 150 ml of water.
- Recover the benzene by distillation under normal pressure. The recovered benzene and any residual acetone can be reused.
- The remaining crude oily product is then purified by vacuum distillation at 104-110 °C / 1 kPa to yield trithioacetone.

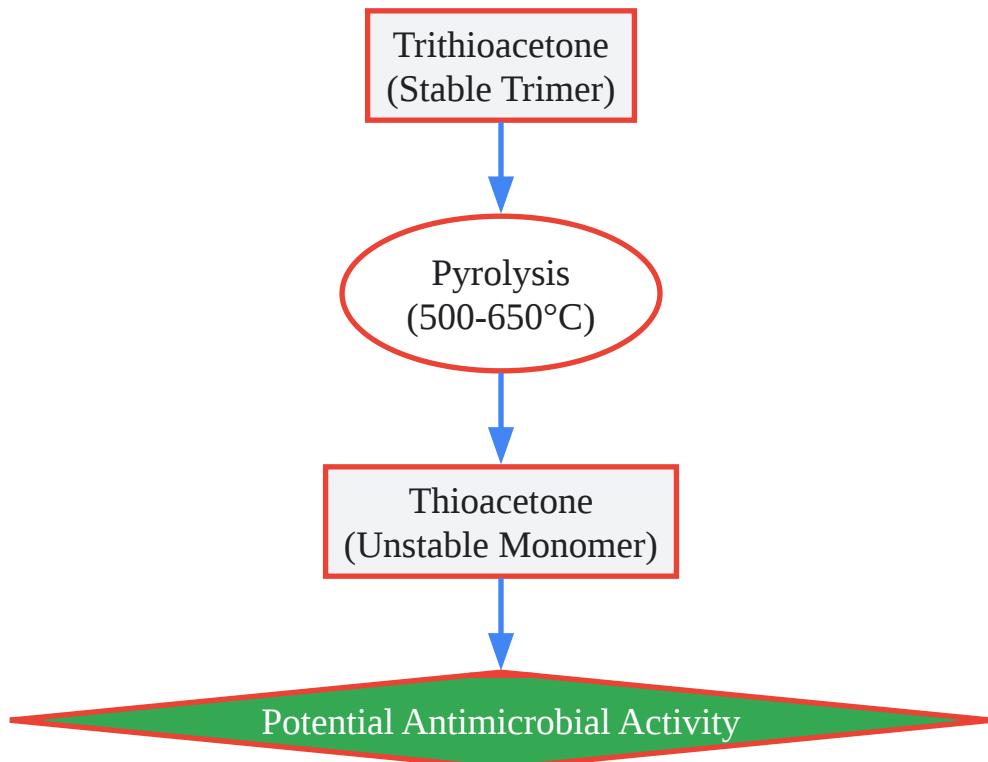
Purification: The crude product can be further purified by recrystallization.[10][11][12] The choice of solvent should be determined by testing the solubility of the crude product in various solvents to find one in which it is soluble when hot and insoluble when cold.[10]

Diagram 1: Synthesis Workflow of Trithioacetone

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of trithioacetone from acetone and hydrogen sulfide.

Applications and Relevance to Drug Development Current Applications


The primary application of trithioacetone is in the flavor and fragrance industry.[13] It is also used in chemical manufacturing and as a precursor in organic synthesis.[13] One notable reaction is the pyrolysis of trithioacetone at high temperatures (500–650 °C) to generate the highly reactive monomer, thioacetone.[2]

Relevance to Drug Development

Currently, there is limited direct evidence of trithioacetone's application in drug development. However, some areas of potential interest can be inferred:

- Precursor to Bioactive Monomer: While trithioacetone itself has not been extensively studied for biological activity, its monomer, thioacetone, has shown potential antimicrobial properties. [1] Research indicates that thioacetone may inhibit bacterial growth through the generation of reactive oxygen species (ROS). [1] Therefore, trithioacetone could be considered a stable precursor for the controlled *in situ* generation of thioacetone in research settings.
- Sulfur Donor: Organosulfur compounds are crucial in various biochemical pathways. [14][15] Trithioacetone, with its high sulfur content, could potentially act as a sulfur donor in specific chemical or biochemical reactions, although this application is not yet established. The study of sulfane sulfur donors (SSDs) as antidotes for cyanide intoxication highlights the interest in novel sulfur-containing compounds for therapeutic purposes. [16]

Diagram 2: Logical Relationship of Trithioacetone to Thioacetone

[Click to download full resolution via product page](#)

Caption: The thermal decomposition of stable trithioacetone to its reactive monomer, thioacetone.

Conclusion

Trithioacetone is a well-characterized organosulfur compound with established synthesis protocols and clear applications in the flavor and fragrance industry. For researchers in the pharmaceutical and drug development sectors, its primary interest currently lies in its role as a stable precursor to the reactive and potentially bioactive monomer, thioacetone. Further investigation into the biological activities of trithioacetone and its derivatives may unveil new opportunities for its application in medicinal chemistry and related fields. This guide provides the foundational chemical knowledge necessary to explore such future research directions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thioacetone (4756-05-2) for sale [vulcanchem.com]
- 2. Trithioacetone - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]
- 5. トリチオアセトン ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. Trithioacetone | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. acs.org [acs.org]
- 9. CN1413993A - Synthetic method of trithioacetone and its homologous compound - Google Patents [patents.google.com]
- 10. personal.tcu.edu [personal.tcu.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. Trithioacetone | 828-26-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur incorporation into biomolecules: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo comparison of sulfur donors as antidotes to acute cyanide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trithioacetone chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294623#trithioacetone-chemical-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com